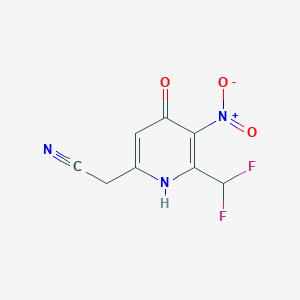![molecular formula C13H13N3O2S2 B11781341 5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[2,3-c]pyrazole core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves the formation of the thieno[2,3-c]pyrazole ring system followed by the introduction of the methylsulfonyl and p-tolyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyrazole core. Subsequent functionalization steps introduce the methylsulfonyl and p-tolyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and safe for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might introduce sulfone groups, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methylsulfonyl)pyridin-3-amine
- 5-m-Tolyl-2H-pyrazol-3-ylamine
Uniqueness
5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine stands out due to its unique thieno[2,3-c]pyrazole core, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C13H13N3O2S2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C13H13N3O2S2/c1-7-3-5-8(6-4-7)9-10-11(14)15-16-12(10)19-13(9)20(2,17)18/h3-6H,1-2H3,(H3,14,15,16) |
InChI-Schlüssel |
LSODEIDPIBVESB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NNC(=C23)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


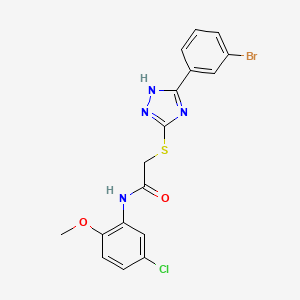
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)
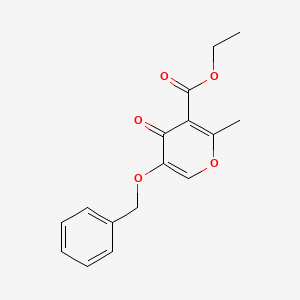

![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)
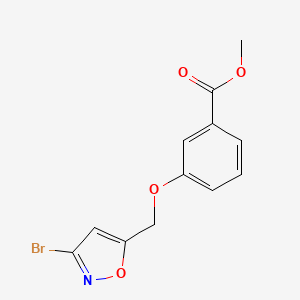
![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)
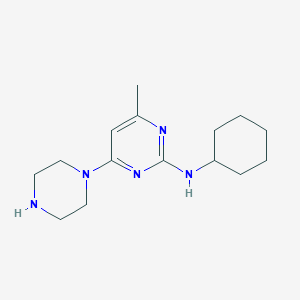
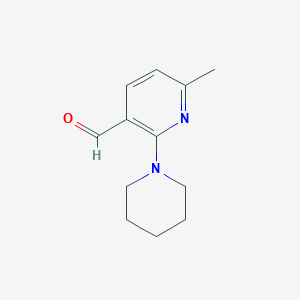

![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)
